4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one
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Overview
Description
4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one is a heterocyclic compound that features a fused pyrano-pyrimidine ring system
Preparation Methods
The synthesis of 4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, typically using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one exerts its effects involves interactions with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one can be compared with other similar compounds, such as:
- 2,2,5,5-Tetramethyltetrahydro-3-ketofuran
- 8,8,9,9-Tetramethyl-3,4,5,6,7,8-hexahydro-2H-2,4a-methanonaphthalene
- 2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene
These compounds share structural similarities but differ in their specific chemical properties and applications
Properties
CAS No. |
114141-97-8 |
---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4,5,7,7-tetramethyl-3H-pyrano[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-6-5-11(3,4)15-9-8(6)7(2)12-10(14)13-9/h5H,1-4H3,(H,12,13,14) |
InChI Key |
FIPGZGPEPXGZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC2=NC(=O)NC(=C12)C)(C)C |
Origin of Product |
United States |
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